![molecular formula C17H21BrClNO2 B4764786 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride](/img/structure/B4764786.png)
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride
Overview
Description
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride is a chemical compound used in scientific research for its various biochemical and physiological effects. This compound is synthesized through a specific method and has several advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride involves its interaction with GPCRs. This compound acts as a partial agonist of GPCRs, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This partial agonist activity allows for the study of the downstream signaling pathways of GPCRs without completely activating them.
Biochemical and Physiological Effects:
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride has several biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the β2-adrenergic receptor and the dopamine D2 receptor. This compound also affects the activity of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride in lab experiments is its ability to selectively modulate the activity of GPCRs. This compound can be used to study the downstream signaling pathways of GPCRs without completely activating them. However, one limitation of using this compound is its partial agonist activity, which may not accurately reflect the activity of a full agonist.
Future Directions
There are several future directions for the study of 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride. One direction is the development of more selective and potent compounds that can modulate the activity of specific GPCRs. Another direction is the study of the structural basis for the interaction of this compound with GPCRs. Additionally, this compound can be used to study the role of GPCRs in various disease states, such as cancer and neurological disorders.
Conclusion:
In conclusion, 1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride is a chemical compound used in scientific research for its various biochemical and physiological effects. This compound is synthesized through a specific method and has several advantages and limitations for lab experiments. Its mechanism of action involves its interaction with GPCRs, and it has several future directions for study.
Scientific Research Applications
1-{[4-(benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride has several scientific research applications. It is commonly used as a tool compound to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. This compound is also used to study the structure and function of GPCRs and their interactions with ligands.
properties
IUPAC Name |
1-[(3-bromo-4-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2.ClH/c1-13(20)10-19-11-15-7-8-17(16(18)9-15)21-12-14-5-3-2-4-6-14;/h2-9,13,19-20H,10-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSHPYPIOQXJTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Benzyloxy)-3-bromobenzyl]amino}propan-2-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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